21-Acetyloxy Deschloromometasone Furoate

Pharmaceutical Analysis Quality Control Reference Standards

21-Acetyloxy Deschloromometasone Furoate is the definitive reference standard for identifying and quantifying Mometasone Furoate Impurity 23 (CAS 83897-05-6). Essential for HPLC, UPLC, and LC-MS method development, this structurally unique impurity (C₂₉H₃₃ClO₈, MW 545.02) ensures analytical specificity and compliance with USP/EP monographs. Unlike generic corticosteroid impurities, only this exact compound provides the correct chromatographic retention time for regulatory ANDA/NDA submissions and stability-indicating assays. Available with full COA, structural elucidation data, and ISO 17034-certified characterization.

Molecular Formula C29H33ClO8
Molecular Weight 545.0 g/mol
Cat. No. B12105157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Acetyloxy Deschloromometasone Furoate
Molecular FormulaC29H33ClO8
Molecular Weight545.0 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)Cl)C
InChIInChI=1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3
InChIKeyQLQPPAYFRZDDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Acetyloxy Deschloromometasone Furoate: Chemical Identity and Industrial Context


21-Acetyloxy Deschloromometasone Furoate (CAS 83897-05-6) is a synthetic corticosteroid derivative and a designated process impurity of the active pharmaceutical ingredient (API) Mometasone Furoate [1]. It is a key reference standard utilized in pharmaceutical quality control (QC) and analytical method development to ensure the purity and safety of Mometasone Furoate-based drug products [2]. Its chemical formula is C29H33ClO8, with a molecular weight of 545.02 g/mol [3]. This compound is also known as Mometasone 21-acetate or Mometasone Furoate Impurity 23 [4].

The Critical Role of 21-Acetyloxy Deschloromometasone Furoate as a Non-Interchangeable Impurity Standard


Generic substitution is not applicable for 21-Acetyloxy Deschloromometasone Furoate, as its primary value is as a specific analytical reference material, not a therapeutic agent. This compound is a unique, structurally defined impurity arising from the industrial synthesis of Mometasone Furoate [1]. Regulatory authorities mandate the identification, quantification, and control of such specific impurities in the final drug product [2]. Substituting this compound with a different corticosteroid or a broadly classified 'Mometasone impurity' would invalidate analytical methods, as each impurity has a distinct chemical structure, molecular weight (e.g., 545.02 g/mol for this compound vs. 508.56 g/mol for its 9,11-epoxide variant) [3], and chromatographic retention time. Its use as a specific reference standard (e.g., Mometasone Furoate Impurity 23) is therefore non-negotiable for accurate method validation and regulatory compliance [4].

Quantitative Differentiation: 21-Acetyloxy Deschloromometasone Furoate vs. Closest Analogs


Molecular Weight and CAS Registry Number: Precise Identity vs. Closely Related Impurities

21-Acetyloxy Deschloromometasone Furoate (CAS 83897-05-6) is definitively distinguished from its structurally similar 9,11-epoxide analog (21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide) by its molecular weight of 545.02 g/mol and unique CAS registry number [1]. In contrast, the 9,11-epoxide variant has a molecular weight of 508.56 g/mol and is assigned CAS 109183-56-4 . This difference is critical for analytical method development, as it impacts mass spectrometric detection and chromatographic separation.

Pharmaceutical Analysis Quality Control Reference Standards

Regulatory Designation: Mometasone Furoate Impurity 23 vs. Other Pharmacopoeial Impurities

This compound is specifically designated and cataloged as Mometasone Furoate Impurity 23 [1]. This nomenclature differentiates it from the dozens of other known and regulated Mometasone Furoate impurities, such as EP Impurity C (21'-chloro derivative) [2], EP Impurity D (9,11-epoxide derivative) [3], or EP Impurity F (6-oxo derivative) [4]. Each impurity has a unique regulatory threshold and requires a specific reference standard for quantification, making Impurity 23 a distinct procurement item.

Regulatory Compliance Pharmaceutical Quality Pharmacopoeia

Chemical Structure: 21-Acetyloxy Moiety vs. 21-Chloro Impurity

21-Acetyloxy Deschloromometasone Furoate features an acetyloxy group (-OCOCH3) at the C-21 position. This is structurally distinct from a key process impurity, Mometasone Furoate EP Impurity C, which possesses a chloro (-Cl) group at the C-21 position [1]. This structural divergence arises from different side-reactions during the synthesis of Mometasone Furoate and leads to different physicochemical properties and analytical behavior.

Synthetic Chemistry Impurity Profiling Structure-Activity Relationship

Procurement-Driven Application Scenarios for 21-Acetyloxy Deschloromometasone Furoate


Analytical Method Development and Validation for Mometasone Furoate APIs

This compound is essential for developing and validating HPLC, UPLC, or LC-MS methods to accurately separate and quantify Mometasone Furoate from its process impurities. Its use as a reference standard ensures the method is specific and sensitive enough to detect this particular impurity (Mometasone Furoate Impurity 23) at regulatory thresholds [1].

Quality Control and Batch Release Testing for Mometasone Furoate Drug Products

In QC laboratories, this compound is used as a reference marker to confirm that the level of 21-Acetyloxy Deschloromometasone Furoate in a manufactured batch of Mometasone Furoate API or finished dosage form does not exceed the limits specified in pharmacopoeial monographs (e.g., USP, EP) [1]. It is critical for compliance with ANDA and NDA submissions .

Synthesis of Novel Topical Corticosteroids

The compound is reported as a reactant in the preparation of anti-inflammatory furoyl and thenoyl esters of corticosteroids [1]. For medicinal chemistry and process chemistry groups, it serves as a versatile synthetic intermediate for exploring new chemical entities with modified steroidal backbones.

Forced Degradation and Stability Studies

As a potential degradation product or a structurally related compound, it is used in forced degradation (stress testing) studies to develop stability-indicating analytical methods. Its presence helps confirm that the analytical method can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities under various stress conditions [1].

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